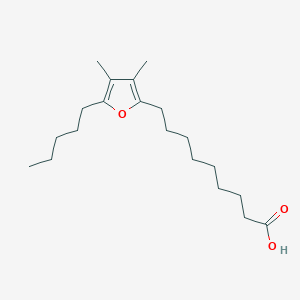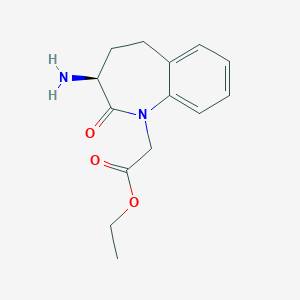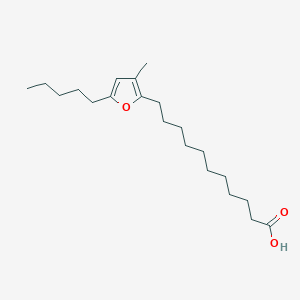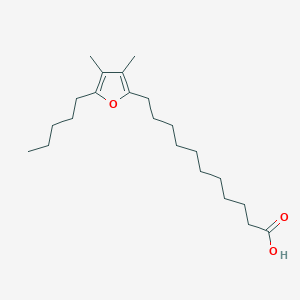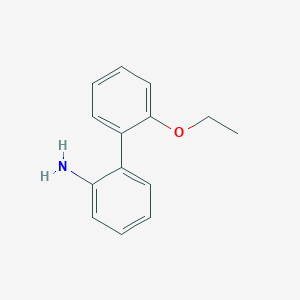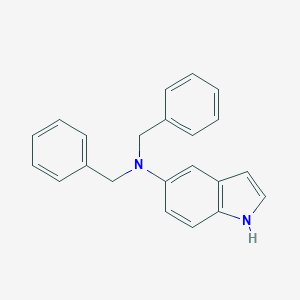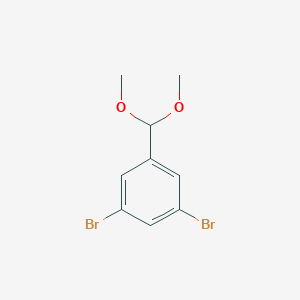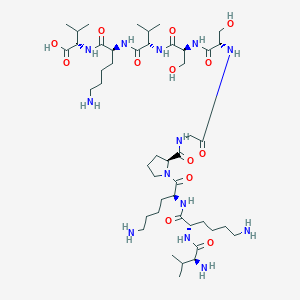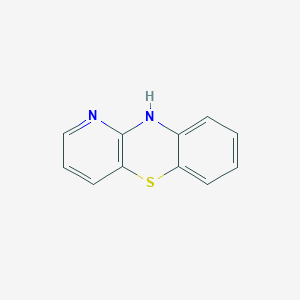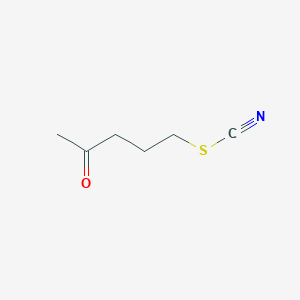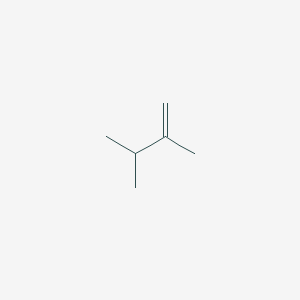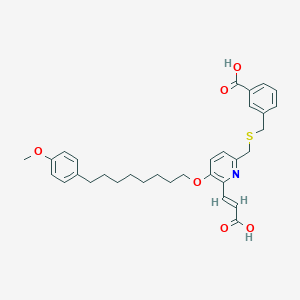
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid, also known as C75, is a synthetic compound that has shown promising results in the field of cancer research. It has been found to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells.
Wirkmechanismus
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid inhibits fatty acid synthesis by targeting the enzyme fatty acid synthase (FAS). FAS is responsible for the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. By inhibiting FAS, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid deprives cancer cells of the fatty acids they need to survive. This leads to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been shown to have several biochemical and physiological effects. It inhibits FAS activity, leading to a decrease in the synthesis of fatty acids. This results in the activation of AMP-activated protein kinase (AMPK), which is involved in the regulation of cellular energy homeostasis. (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid also activates peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid in lab experiments is its ability to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been found to induce toxicity in some cell lines.
Zukünftige Richtungen
There are several future directions for (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid research. One area of interest is the development of new cancer treatments based on (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid. Researchers are also studying the potential use of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid in the treatment of other diseases, such as obesity and diabetes. In addition, there is ongoing research into the mechanisms of action of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid and its effects on cellular metabolism. Finally, researchers are exploring ways to improve the solubility and bioavailability of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid to make it more effective in vivo.
Synthesemethoden
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid can be synthesized by a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 2-pyridinemethanol with 6-bromohex-1-yne to form 6-(2-pyridinyl)hex-1-yne. This compound is then reacted with 8-(4-methoxyphenyl)octan-1-ol to form 6-(2-pyridinyl)-5-((8-(4-methoxyphenyl)octyl)oxy)hex-1-yne. The next step involves the reaction of this compound with thiomorpholine to form (6-(2-pyridinyl)-5-((8-(4-methoxyphenyl)octyl)oxy)hex-1-ynyl)morpholine. Finally, the addition of benzoic acid and the deprotection of the thiomorpholine group results in the formation of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been extensively studied for its potential use in cancer treatment. It has been found to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. In addition, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
150399-22-7 |
|---|---|
Produktname |
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid |
Molekularformel |
C32H37NO6S |
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
3-[[6-[(E)-2-carboxyethenyl]-5-[8-(4-methoxyphenyl)octoxy]pyridin-2-yl]methylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C32H37NO6S/c1-38-28-15-12-24(13-16-28)9-6-4-2-3-5-7-20-39-30-18-14-27(33-29(30)17-19-31(34)35)23-40-22-25-10-8-11-26(21-25)32(36)37/h8,10-19,21H,2-7,9,20,22-23H2,1H3,(H,34,35)(H,36,37)/b19-17+ |
InChI-Schlüssel |
QQUXZUFSDIOIFJ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)/C=C/C(=O)O |
SMILES |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O |
Synonyme |
(E)-3-((((6-(2-carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid SB 201993 SB-201993 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



